molecular formula C25H19ClN2O6 B11091370 (4E)-4-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11091370
M. Wt: 478.9 g/mol
InChI Key: RLLGLTGNNICWKH-FYJGNVAPSA-N
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Description

4-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound with a unique structure that includes a chlorinated phenyl group, an ethoxy group, a nitrobenzyl ether, and an oxazole ring

Preparation Methods

The synthesis of 4-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorinated phenyl group: This step may involve the use of chlorinating agents.

    Attachment of the ethoxy group: This can be done through etherification reactions.

    Incorporation of the nitrobenzyl ether: This step involves the reaction of a nitrobenzyl halide with a phenolic compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ether bonds can be cleaved under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.

Mechanism of Action

The mechanism of action of 4-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxazole ring and other functional groups can also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 4-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE include:

    4-((E)-1-{3-CHLORO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE: This compound has a methoxy group instead of an ethoxy group.

    4-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-AMINOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE: This compound has an amino group instead of a nitro group.

    4-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-THIAZOL-5(4H)-ONE: This compound has a thiazole ring instead of an oxazole ring.

Properties

Molecular Formula

C25H19ClN2O6

Molecular Weight

478.9 g/mol

IUPAC Name

(4E)-4-[[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C25H19ClN2O6/c1-2-32-22-14-17(13-21-25(29)34-24(27-21)18-8-4-3-5-9-18)12-20(26)23(22)33-15-16-7-6-10-19(11-16)28(30)31/h3-14H,2,15H2,1H3/b21-13+

InChI Key

RLLGLTGNNICWKH-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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